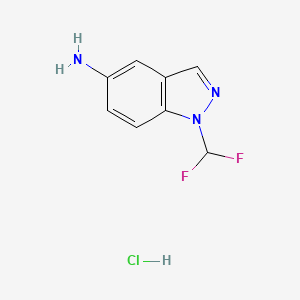

1-(difluoromethyl)-1H-indazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC20440254

Molecular Formula: C8H8ClF2N3

Molecular Weight: 219.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8ClF2N3 |

|---|---|

| Molecular Weight | 219.62 g/mol |

| IUPAC Name | 1-(difluoromethyl)indazol-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H7F2N3.ClH/c9-8(10)13-7-2-1-6(11)3-5(7)4-12-13;/h1-4,8H,11H2;1H |

| Standard InChI Key | XFBJNPJHTWZEKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N)C=NN2C(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(Difluoromethyl)-1H-indazol-5-amine hydrochloride (CAS 1423032-23-8) is an aromatic heterocyclic compound with the molecular formula C₈H₈ClF₂N₃. Its IUPAC name derives from the indazole core substituted with a difluoromethyl group at position 1 and an amine at position 5, followed by hydrochloride salt formation . The molecular weight of the free base is 183.16 g/mol, with the hydrochloride form adding approximately 36.46 g/mol (HCl) .

Structural Features

The indazole scaffold consists of a benzene ring fused to a pyrazole ring. Key structural elements include:

-

Difluoromethyl group (-CF₂H) at position 1, enhancing metabolic stability and lipophilicity.

-

Primary amine (-NH₂) at position 5, enabling hydrogen bonding and salt formation.

-

Hydrochloride salt, improving aqueous solubility for pharmacological applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClF₂N₃ | |

| Molecular Weight | 219.62 g/mol (HCl salt) | Calculated |

| SMILES | NC1=CC2=C(N(C(F)F)N=C2)C=C1.Cl | |

| XLogP3 | 1.8 (predicted) | |

| Hydrogen Bond Donors | 2 (amine + HCl) |

Synthesis and Manufacturing

Synthetic Routes

The free base 1-(difluoromethyl)-1H-indazol-5-amine is typically synthesized via:

-

Nitro Reduction: Starting from 1-(difluoromethyl)-5-nitro-1H-indazole, using iron/ammonium chloride in ethanol/water at 80°C .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Critical Reaction Parameters:

Purification and Characterization

Post-synthesis purification employs:

-

Liquid-Liquid Extraction: Dichloromethane for organic layer separation .

-

Analytical Methods: HPLC (Symmetry C18 column) and mass spectrometry (m/z 147.2 [M+H]⁺ for free base) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Aqueous Solubility: Enhanced by hydrochloride salt formation (exact data pending experimental validation).

-

Thermal Stability: Melting point uncharacterized but predicted >140°C based on analog 1-methyl-1H-indazol-5-amine (mp 142–144°C) .

Spectroscopic Data

-

¹H NMR (predicted):

-

MS/MS Fragmentation: Predicted m/z 184.068 [M+H]⁺ for free base, with cleavage at the indazole C-N bond .

| Parameter | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Storage | Room temperature, dry air |

| Spill Management | Absorb with inert material |

Future Research Directions

-

ADME Profiling: Systematic study of absorption/distribution in model organisms.

-

Structure-Activity Relationships: Modifications at positions 3 and 7 to optimize kinase selectivity.

-

Salt Screening: Exploration of alternative counterions (e.g., mesylate) for enhanced solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume